Cas no 136-99-2 (1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-)

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-
- 4,5-DIHYDRO-2-UNDECYL-1H-IMIDAZOLE-1-ETHANOL
- 1-(2-hydroxyethyl)-2-undecyl imidazoline
- 1-(2-Hydroxyethyl)-2-undecyl-2-imidazoline
- 1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl
- 1-Hydroxyethyl-2-undecylimidazoline
- 2-(2-undecyl-4,5-dihydro-imidazol-1-yl)-ethanol
- 2-undecyl-1-(2-hydroxyethyl)-imidazoline
- 2-Undecyl-2-imidazoline-1-ethanol
- 2-Undecyl-4,5-dihydro-1H-imidazole-1-ethanol
- 4,5-dihydro-2-undecyl-1h-imidazole-1-ethano
- LAURYL HYDROXYETHYL IMIDAZOLINE
- LURYLIMIDAZOLINE
- 1-(2-Hydroxyethyl)-2-undecylimadazoline
- 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-
-
- インチ: 1S/C16H32N2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19/h19H,2-15H2,1H3
- InChIKey: QNDGQRJVVZJMJO-UHFFFAOYSA-N
- ほほえんだ: C(C1=NCCN1CCO)CCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 268.25100
- どういたいしつりょう: 268.251464
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 13
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 35.8
じっけんとくせい
- 密度みつど: 0.98
- ふってん: 411.5°Cat760mmHg
- フラッシュポイント: 202.7°C
- 屈折率: 1.506
- PSA: 35.83000
- LogP: 2.98720
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- セキュリティ情報
- 危険物輸送番号:UN 3267
- 包装グループ:III
- 包装等級:III
- 危険レベル:8
- 包装カテゴリ:III
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR007MKE-250g |
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- |
136-99-2 | AR | 250g |
$307.00 | 2025-02-11 |
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 関連文献
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1. CLXXIX.—The viscosity of cellulose in cuprammonium hydroxide solution. Part I. The determination of the viscosityReginald Arthur Joyner J. Chem. Soc. Trans. 1922 121 1511
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Jiayu Zhang,Wenshuang Huang,Kailing Han,Guoyong Song,Shaowei Hu Dalton Trans. 2022 51 12250
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Ala’a K. Abdul-Sada,Anthony G. Avent,David R. M. Walton,Oliver B. Woodhouse Chem. Commun. 1998 307
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-に関する追加情報
Professional Introduction to 1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl (CAS No. 136-99-2)
1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl(CAS No. 136-99-2) is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology research. The imidazole ring, a prominent feature in this molecule, is well-known for its role in various biological processes and its utility as a pharmacophore in medicinal chemistry.
The1H-imidazole-1-ethanol moiety serves as a key structural component that contributes to the compound's reactivity and biological activity. This moiety is particularly interesting because it can participate in hydrogen bonding interactions, making it a valuable scaffold for designing molecules with specific binding properties. The presence of the 4,5-dihydro substituents further enhances the compound's versatility, allowing for diverse chemical modifications and functionalizations.
The2-undecyl side chain adds another layer of complexity to the molecule, influencing its solubility, stability, and interaction with biological targets. This chain can be modified or altered to fine-tune the compound's pharmacokinetic properties, making it an attractive candidate for further development in pharmaceutical applications. The combination of these structural elements makes 1H-imidazole-1-ethanol,4,5-dihydro-2-undecyl a versatile building block for synthetic chemists.
In recent years, there has been growing interest in the development of novel imidazole-based compounds for their potential therapeutic applications. Imidazole derivatives have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. TheCAS No. 136-99-2 compound is no exception and has been explored in various research settings for its potential as an intermediate in the synthesis of more complex pharmacologically active molecules.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules that target specific biological pathways. For instance, imidazole-based compounds have been shown to interact with enzymes and receptors involved in cancer progression and neurodegenerative diseases. The1H-imidazole-1-ethanol structure provides a scaffold that can be modified to enhance binding affinity and selectivity towards these targets.
The4,5-dihydro moiety is particularly noteworthy because it can be further functionalized to introduce additional pharmacophoric elements. This flexibility allows chemists to design molecules with tailored properties for specific therapeutic applications. For example, introducing polar or hydrophobic groups into the 4,5-dihydro region can modulate the compound's solubility and bioavailability.
The2-undecyl side chain also offers opportunities for structural diversification. By varying the length or composition of this chain, researchers can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. These modifications are crucial for optimizing drug candidates for clinical use.
In academic research circles, 1H-imidazole-1-ethanol,4,5-dihydro-2-undecyl has been utilized as a starting material for synthesizing more complex imidazole derivatives with enhanced biological activity. Several studies have demonstrated its utility in generating novel compounds with potential applications in treating various diseases. These studies often focus on exploring new synthetic routes and optimizing reaction conditions to improve yield and purity.
The compound's versatility has also made it a valuable tool in drug discovery programs aimed at identifying new therapeutic agents. By leveraging its unique structural features, researchers can develop libraries of imidazole-based compounds for high-throughput screening against disease targets. This approach has led to the identification of several promising candidates that are being further investigated for their therapeutic potential.
The chemical synthesis of 1H-imidazole-1-ethanol,4,5-dihydro-2-undecyl involves multi-step reactions that require careful optimization to ensure high yields and minimal byproducts. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed to construct the desired molecular framework efficiently.
TheCAS No. 136-99-2 compound's stability under various conditions is another critical factor that influences its utility in pharmaceutical applications. Researchers have investigated its behavior under different storage conditions and reaction environments to ensure that it remains viable throughout synthetic processes and storage periods.
In conclusion,1H-imidazole-1 ethanol,4,5 dihydro -2 undecyl (CAS No.136 -99 -2) is a multifaceted compound with significant potential in pharmaceutical chemistry.Its unique structural features,including the imidazole ring、the ethanol moiety、the dihydro substituents,and the undecyl side chain,make it a valuable scaffold for designing bioactive molecules.Recent research has highlighted its role in synthesizing novel therapeutic agents,particularly those targeting cancer、neurodegenerative diseases,and other chronic conditions.As our understanding of molecular interactions continues to evolve,compounds like this are poised to play an increasingly important role in drug discovery and development.
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